2-(2-(4-Methoxy-3-methylphenyl)acetamido)-5-phenylthiophene-3-carboxamide
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Overview
Description
2-(2-(4-Methoxy-3-methylphenyl)acetamido)-5-phenylthiophene-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiophene ring, which is a sulfur-containing heterocycle, and is substituted with both a methoxy-methylphenyl group and a phenylacetamido group. These structural elements contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Methoxy-3-methylphenyl)acetamido)-5-phenylthiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate 4-methoxy-3-methylphenylacetic acid, which is then converted to its corresponding acyl chloride using thionyl chloride. This acyl chloride reacts with 2-amino-5-phenylthiophene-3-carboxamide under basic conditions to form the desired compound. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as triethylamine to facilitate the acylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-Methoxy-3-methylphenyl)acetamido)-5-phenylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, and further oxidation can lead to the formation of a carboxylic acid.
Reduction: The carbonyl group in the acetamido moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogenating agents like bromine or chlorine for halogenation.
Major Products
Oxidation: Formation of hydroxyl or carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-(2-(4-Methoxy-3-methylphenyl)acetamido)-5-phenylthiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-(4-Methoxy-3-methylphenyl)acetamido)-5-phenylthiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biological pathways, resulting in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(4-Methoxyphenyl)acetamido)-5-phenylthiophene-3-carboxamide
- 2-(2-(4-Methylphenyl)acetamido)-5-phenylthiophene-3-carboxamide
- 2-(2-(4-Chlorophenyl)acetamido)-5-phenylthiophene-3-carboxamide
Uniqueness
2-(2-(4-Methoxy-3-methylphenyl)acetamido)-5-phenylthiophene-3-carboxamide is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these substituents with the thiophene ring and acetamido group provides a distinct profile that can be exploited for specific applications in research and industry.
Properties
IUPAC Name |
2-[[2-(4-methoxy-3-methylphenyl)acetyl]amino]-5-phenylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-13-10-14(8-9-17(13)26-2)11-19(24)23-21-16(20(22)25)12-18(27-21)15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3,(H2,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOXYFMRWFGXBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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